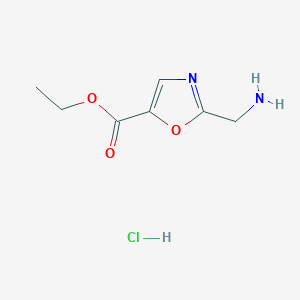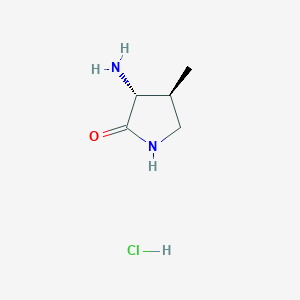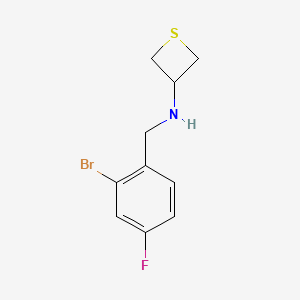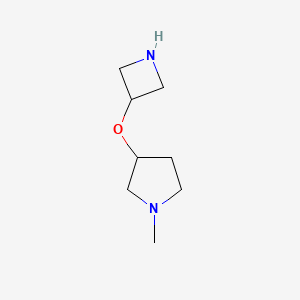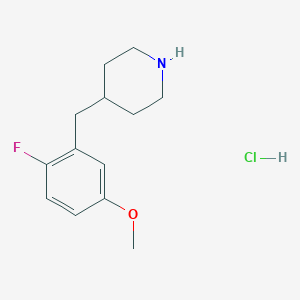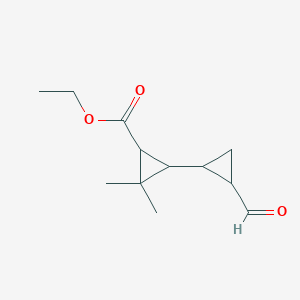
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropyl and formyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by formylation. One common method starts with the trans aldehyde N-(2-(2-formylcyclopropyl)ethyl)-1H-indole-2-carboxamide, which is synthesized selectively with trans stereochemistry . Standard reductive amination conditions are then applied to obtain the desired compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropyl ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but may involve strong acids or bases.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bitopic ligands as selective agonists for dopamine receptors.
Organic Synthesis: The compound serves as a building block for more complex molecules, particularly those with cyclopropyl groups.
Biological Studies: Its derivatives are studied for their potential biological activities, including receptor binding and metabolic stability.
Wirkmechanismus
The mechanism of action for Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate largely depends on its application. In medicinal chemistry, for instance, it may act as a ligand that binds to specific receptors, modulating their activity. The cyclopropyl and formyl groups play crucial roles in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-formylcyclopropyl)ethyl)-1H-indole-2-carboxamide: A precursor in the synthesis of the target compound.
tert-Butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate: Another compound with a similar cyclopropyl and formyl structure.
Uniqueness
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with biological targets, making it valuable in drug design and other applications .
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-15-11(14)10-9(12(10,2)3)8-5-7(8)6-13/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
NXQBYGVGGCSLNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C1(C)C)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


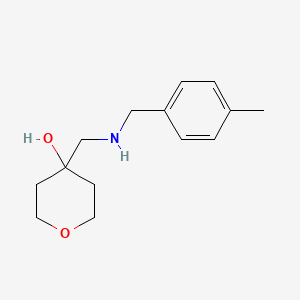
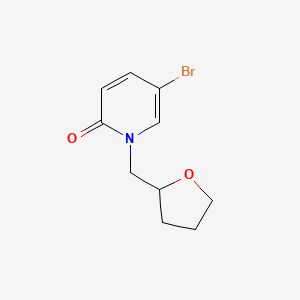

![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
